molecular formula C9H5N3 B1208901 2-Quinoxalinecarbonitrile CAS No. 7483-33-2

2-Quinoxalinecarbonitrile

Cat. No. B1208901
CAS RN: 7483-33-2
M. Wt: 155.16 g/mol
InChI Key: IVYZWJPQNNZOHV-UHFFFAOYSA-N
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Description

2-Quinoxalinecarbonitrile is a chemical compound serving as a key intermediate in synthesizing various quinolyl-heterocyclic compounds. Its significance lies in the ease of synthesis from readily available materials and its potential for large-scale production due to the high yields and straightforward purification process (Chen Guo-liang, 2010).

Synthesis Analysis

The synthesis of 2-Quinoxalinecarbonitrile derivatives involves a range of chemical reactions, including condensation, C-C bond formation, and substitution reactions. For instance, the synthesis through condensation of 2,4-diaminoquinoline-4-carbonitrile with picric acid in methanol has been detailed, showcasing the process's specificity and the resulting compound's stability (K. Al-Ahmary et al., 2018). Additionally, the formation of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives via AlCl3-mediated C-C bond formation emphasizes the methodological diversity in synthesizing quinoxaline derivatives (K. Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Quinoxalinecarbonitrile derivatives has been elucidated through various techniques, including single crystal X-ray diffraction. These analyses confirm the molecular configuration and highlight the importance of hydrogen bonding in stabilizing these compounds (M. D. Ribeiro da Silva et al., 2004).

Chemical Reactions and Properties

2-Quinoxalinecarbonitrile undergoes various chemical reactions, including nitration and diazotation, leading to the formation of novel derivatives with potential cytotoxic activity. These reactions are critical for modifying the chemical structure to achieve desired biological properties (A. Monge et al., 1994).

Physical Properties Analysis

The physical properties of 2-Quinoxalinecarbonitrile derivatives, such as stability constants and solvent effects, have been investigated. These studies provide insight into the compounds' behavior in different environments and their potential applications (K. Al-Ahmary et al., 2018).

Scientific research applications

Potential Antihypertensive and Blood Platelet Antiaggregating Agents

  • Quinoxaline derivatives, including 2-Quinoxalinecarbonitrile, have been synthesized and studied for their potential use as inhibitors of blood platelet aggregation and as antihypertensive agents. This research signifies the potential role of these compounds in cardiovascular therapies (Monge et al., 2009).

Hypoxic-Cytotoxic Agents

  • A series of 2-Quinoxalinecarbonitrile 1,4-di-N-oxides have been synthesized, presenting new basic lateral chains and different substituents on the quinoxaline ring. These compounds have shown potential as hypoxic-cytotoxic agents, especially in the context of piperazine and aniline derivatives (Ortega et al., 2000).

DNA Cleavage Properties

  • The redox-activated, hypoxia-selective DNA cleaving properties of Quinoxaline 1,4-dioxide, related to 2-Quinoxalinecarbonitrile, have been characterized. This research provides insights into the potential chemical basis for understanding the cytotoxic and mutagenic activities of various quinoxaline 1,4-dioxide antibiotics (Ganley et al., 2001).

Thermochemistry and Gas-Phase Studies

  • The thermochemical properties of 2-Amino-3-Quinoxalinecarbonitrile-1,4-dioxide have been explored, including the determination of the mean dissociation enthalpy of the (N-O) bond. This research is essential for understanding the thermodynamic stability and reactivity of these compounds (Ribeiro da Silva et al., 2004).

Synthesis Methods

  • New methods for preparing 3-Amino-2-Quinoxalinecarbonitrile, a related compound, have been developed. These methods enhance our understanding of the synthesis of quinoxaline derivatives and open up new avenues for the production of these compounds (Waly et al., 2010).

Preclinical Tumor Imaging Agent

  • 3-Amino-2-Quinoxalinecarbonitrile 1,4-dioxide has been labeled and studied for its biological distribution in cancer-bearing mice, indicating its potential as a preclinical tumor imaging agent. This application demonstrates the potential of quinoxaline derivatives in medical diagnostics (Ibrahim et al., 2017).

Corrosion Inhibition

  • Quinoline derivatives, including those related to 2-Quinoxalinecarbonitrile, have been analyzed for their corrosion inhibition effects. These studies are crucial for understanding the potential applications of these compounds in protecting metals from corrosion (Singh et al., 2016).

Photovoltaic Properties

  • The photovoltaic properties of certain quinoline derivatives have been investigated, highlighting their potential use in organic–inorganic photodiode fabrication. This research indicates a possible application in the field of renewable energy (Zeyada et al., 2016).

Green Synthesis Methods

  • Environmentally benign methods have been developed for synthesizing Quinoxaline, demonstrating an approach towards green chemistry. This research emphasizes the importance of sustainable practices in chemical synthesis (Sheikh et al., 2020).

properties

IUPAC Name

quinoxaline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYZWJPQNNZOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225806
Record name 2-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinoxalinecarbonitrile

CAS RN

7483-33-2
Record name 2-Quinoxalinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007483332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
G Chowdhury, D Kotandeniya, JS Daniels… - Chemical research in …, 2004 - ACS Publications
The compound 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide (4) displays potent hypoxia-selective cytotoxicity in cell culture. This compound is structurally similar to the known hypoxia-…
Number of citations: 59 pubs.acs.org
A Monge, FJ Martinez-Crespo… - Journal of medicinal …, 1995 - ACS Publications
… nitrite with 6(7)-substituted 3-amino quinoxalines la-k in DMF at 65-70 C resulted in the formation of 2-quinoxalinecarbonitrile l,4-di-2V-oxides 5a-k in low yields (8-26%). Reaction time …
Number of citations: 156 pubs.acs.org
I Aldana, MA Ortega, A Jaso, B Zarranz… - Die Pharmazie-An …, 2003 - academia.edu
Malaria remains one of the most widespread health threats in the tropics. It is estimated that there are 300 to 500 million cases of malaria every year and around two million deaths [1]. …
Number of citations: 33 www.academia.edu
Y Hu, Q Xia, S Shangguan, X Liu, Y Hu, R Sheng - Molecules, 2012 - mdpi.com
… To find new lead compounds with enhanced potency and hypoxic selectivity, we report here the design, synthesis and evaluation of a series of 3-aryl-2-quinoxalinecarbonitrile-1,4-di-N-…
Number of citations: 42 www.mdpi.com
A Monge, JA Palop, A Pinol… - Journal of …, 1994 - Wiley Online Library
Starting with 3‐amino‐2‐quinoxalinecarbonitrile 1,4‐dioxide 1, a new series of quinoxaline derivatives was prepared through chemical modifications of the 2‐cyano and 3‐amino …
Number of citations: 34 onlinelibrary.wiley.com
GI Buravchenko, AM Scherbakov, LG Dezhenkova… - Bioorganic …, 2020 - Elsevier
… Starting halogen derivatives 3-phenyl-2-quinoxalinecarbonitrile 1,4-dioxide 2a–d were … 6(7)-amino derivatives of 3-phenyl-2-quinoxalinecarbonitrile 1,4-dioxides. Thus, the treatment of …
Number of citations: 9 www.sciencedirect.com
B Zarranz, A Jaso, I Aldana, A Monge… - …, 2005 - thieme-connect.com
… Anti-malarial activity of some 7-chloro-2-quinoxalinecarbonitrile-1,4-di-Noxide derivatives. Pharmazie. 58, 68 (2003) [17] Ortega, MA, Sainz, Y., Montoya, ME et al., AntiMycobacterium …
Number of citations: 74 www.thieme-connect.com
IT Ibrahim, SM Abdelhalim, MH Sanad, MA Motaleb - Radiochemistry, 2017 - Springer
3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide (QN) was labeled with 125 I, and the biological distribution of the product was studied. I-QN was prepared by direct electrophilic …
Number of citations: 17 link.springer.com
M Vieites, P Noblía, MH Torre, H Cerecetto… - Journal of inorganic …, 2006 - Elsevier
… In every assay there was one flask with 0.2 mL of DMSO (negative control) and another with 7-chloro-3-[3-(N,N-dimethylamino)propylamino]-2-quinoxalinecarbonitrile 1,4-dioxide …
Number of citations: 25 www.sciencedirect.com
E Zamalloa, I Aldana, CM Bachiller… - Arzneimittel …, 1997 - europepmc.org
7-Chloro-3-[[N, N-dimethylamino) propyl] amino]-2-quinoxalinecarbonitril e 1, 4-di-N-oxide hydrochloride (Q-85 HCl), a new hypoxia-selective agent, was studied to clarify its physico-…
Number of citations: 19 europepmc.org

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